molecular formula C8H9NO3 B2473874 (E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide CAS No. 1000514-64-6

(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide

Cat. No. B2473874
CAS RN: 1000514-64-6
M. Wt: 167.164
InChI Key: DWYHWSXZHCHXTC-ONEGZZNKSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray photoelectron spectroscopy can be used to identify the elements within a material .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes (e.g., redox, substitution, addition) can be studied .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling and exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or suggesting areas of future research or applications of the compound. It could be based on current research trends, unmet needs, or potential novel applications .

properties

IUPAC Name

(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-8(11)4-3-6-1-2-7(5-10)12-6/h1-4,10H,5H2,(H2,9,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYHWSXZHCHXTC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=CC(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)/C=C/C(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide

CAS RN

1000514-64-6
Record name (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide
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